2-fluoro-N-(4-isopropoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHDIASMCXBGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-fluoro-N-(4-isopropoxyphenyl)benzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-fluoro-N-(4-isopropoxyphenyl)benzamide
Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-fluoro-N-(4-isopropoxyphenyl)benzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, spectroscopic profile, reactivity, and stability. By synthesizing data from established chemical principles and analogous structures, this guide serves as an authoritative resource for understanding and utilizing this compound in a research and development context. Particular emphasis is placed on its role as a versatile synthetic intermediate and a member of the pharmacologically significant benzamide class of compounds.
Introduction to Substituted Benzamides
The Benzamide Scaffold in Medicinal Chemistry
The benzamide core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its structural rigidity, coupled with the ability of the amide group to act as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with biological targets. N-substituted benzamides, in particular, have demonstrated a vast range of therapeutic applications, including potent antiemetic and antipsychotic activities.[1][2][3] The specific substituents on the aromatic rings play a critical role in modulating a compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4]
Profile of 2-fluoro-N-(4-isopropoxyphenyl)benzamide
2-fluoro-N-(4-isopropoxyphenyl)benzamide is a synthetic organic compound featuring this key benzamide framework. It is characterized by a fluorine atom at the ortho position of the benzoyl ring and an isopropoxy group at the para position of the N-phenyl ring. The introduction of a fluorine atom can significantly alter a molecule's properties, often enhancing metabolic stability, increasing lipophilicity, and influencing binding affinity with enzymes and receptors through unique electronic interactions.[4] This compound is a valuable intermediate in organic synthesis, notably in the construction of more complex molecules with therapeutic potential.[5]
Caption: Chemical structure of 2-fluoro-N-(4-isopropoxyphenyl)benzamide.
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and widely adopted method for the synthesis of N-aryl benzamides is the nucleophilic acyl substitution reaction between a carboxylic acid derivative and an aniline. The amide bond in 2-fluoro-N-(4-isopropoxyphenyl)benzamide can be disconnected to reveal two commercially available or readily synthesized precursors: 2-fluorobenzoyl chloride and 4-isopropoxyaniline. This approach is efficient and high-yielding.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Synthesis via Acyl Chloride
This protocol is adapted from a standard procedure for the synthesis of analogous N-aryl benzamides.[1]
Objective: To synthesize 2-fluoro-N-(4-isopropoxyphenyl)benzamide from 2-fluorobenzoyl chloride and 4-isopropoxyaniline.
Materials:
-
4-isopropoxyaniline (1.0 eq)
-
2-fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-isopropoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine).
-
Saturated NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Yield
The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the title compound as a crystalline solid. Typical yields for this type of reaction are in the range of 80-95%.
Structural Elucidation and Physicochemical Properties
Molecular Structure and Conformation
The core of the molecule is the trans-amide linkage, which is generally planar due to delocalization of the nitrogen lone pair into the carbonyl π-system. The two aromatic rings, however, are not coplanar. Based on crystallographic data from the closely related 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and the substituted N-phenyl rings are expected to be inclined relative to the central amide plane.[1] The ortho-fluoro substituent may induce a slight twist to minimize steric repulsion and can participate in intramolecular interactions, influencing the overall conformation.[4]
Computed Physicochemical Properties
The following properties have been computed and are available on public databases.[6] These values are useful for predicting the compound's behavior in various experimental settings, such as chromatography and biological assays.
| Property | Value | Reference |
| Molecular Weight | 273.30 g/mol | [6] |
| Molecular Formula | C₁₆H₁₆FNO₂ | [6] |
| XLogP3 | 3.9 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Exact Mass | 273.11650692 Da | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is essential for confirming the structure of the synthesized compound. Based on known chemical shifts for similar structures, the following signals are predicted.[7][8][9]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~1.35 ppm (d, 6H): Two methyl groups of the isopropoxy moiety, appearing as a doublet due to coupling with the methine proton.
-
δ ~4.50 ppm (sept, 1H): The methine proton of the isopropoxy group.
-
δ ~6.90 ppm (d, 2H): Aromatic protons on the N-phenyl ring ortho to the isopropoxy group.
-
δ ~7.10-7.60 ppm (m, 6H): Remaining aromatic protons from both rings and the amide N-H proton (which may be broad).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~22 ppm: Isopropoxy methyl carbons.
-
δ ~70 ppm: Isopropoxy methine carbon.
-
δ ~115-135 ppm: Aromatic carbons.
-
δ ~155-160 ppm: Aromatic carbons attached to oxygen and fluorine (C-O and C-F).
-
δ ~165 ppm: Amide carbonyl carbon (C=O).
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides confirmation of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 cm⁻¹ | N-H stretch | Amide |
| ~3100-3000 cm⁻¹ | C-H stretch | Aromatic |
| ~2980-2850 cm⁻¹ | C-H stretch | Aliphatic (isopropoxy) |
| ~1650 cm⁻¹ | C=O stretch (Amide I) | Amide |
| ~1540 cm⁻¹ | N-H bend, C-N stretch (Amide II) | Amide |
| ~1250 cm⁻¹ | C-O stretch | Aryl ether |
| ~1220 cm⁻¹ | C-F stretch | Aryl fluoride |
The exact positions of the Amide I and II bands are sensitive to hydrogen bonding and molecular conformation.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[11]
-
Expected Molecular Ion: For the exact mass of 273.1165, a high-resolution mass spectrometer (HRMS) should detect a prominent [M+H]⁺ ion at m/z 274.1238 in positive ion mode.
-
Key Fragmentation Pathways: The primary fragmentation patterns for benzamides involve cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group.
Caption: Primary mass spectrometry fragmentation pathways.
Chemical Reactivity and Stability
Amide Bond Reactivity
The amide bond is the most reactive site under hydrolytic conditions. It is stable under neutral conditions but can be cleaved by hydrolysis under strong acidic or basic conditions at elevated temperatures to yield 2-fluorobenzoic acid and 4-isopropoxyaniline.
Aromatic Ring Reactivity
-
N-phenyl Ring: The isopropoxy group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho to it.
-
Benzoyl Ring: The amide group is deactivating, while the fluorine atom is also deactivating but ortho, para-directing. Electrophilic substitution on this ring is less favorable than on the N-phenyl ring.
Stability and Storage Considerations
2-fluoro-N-(4-isopropoxyphenyl)benzamide is a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place to prevent potential hydrolysis or photodegradation.
Relevance in Drug Discovery and Development
Structural Analog to Known Bioactive Molecules
The N-(4-alkoxyphenyl)benzamide substructure is present in numerous compounds with demonstrated biological activity. This framework is often explored in the development of receptor antagonists and enzyme inhibitors. For instance, Pimavanserin, an atypical antipsychotic, contains a related urea core structure and targets serotonin 5-HT₂A receptors.[2][3][12] This structural similarity suggests that 2-fluoro-N-(4-isopropoxyphenyl)benzamide and its derivatives could be valuable starting points for library synthesis in the search for new CNS-active agents.
Potential as a Synthetic Intermediate
The compound serves as a key building block. Its functional groups—the amide, the fluoro substituent, and the isopropoxy group—offer multiple handles for further chemical modification. It can be used in cross-coupling reactions or further derivatization to build more complex molecular architectures, making it a versatile intermediate for multi-step syntheses of drug candidates.
Future Research Directions
Future research could focus on synthesizing a library of analogs by modifying the substitution patterns on either aromatic ring to explore structure-activity relationships (SAR) for various biological targets. Furthermore, detailed crystallographic studies would provide precise data on its solid-state conformation and intermolecular interactions, aiding in computational modeling and rational drug design.
Conclusion
2-fluoro-N-(4-isopropoxyphenyl)benzamide is a well-defined chemical entity with properties characteristic of the N-aryl benzamide class. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The presence of the fluoro and isopropoxy groups provides a unique combination of lipophilicity, metabolic stability, and potential for specific biological interactions. As a stable and versatile intermediate, it holds significant potential for application in medicinal chemistry and the broader field of drug discovery.
References
- Semantic Scholar. (n.d.). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP).
- Google Patents. (n.d.). WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin.
- New Drug Approvals. (2016, September 21). Pimavanserin.
- ResearchGate. (n.d.). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP).
- National Center for Biotechnology Information. (n.d.). 2-fluoro-N-[4-(propan-2-yloxy)phenyl]benzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC.
- Material Science Research India. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
- ResearchGate. (n.d.). Figure 2. IR spectra for the protonated fluoroamphetamine isomers 2-FA....
- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
- MDPI. (n.d.). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring.
- MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
- MDPI. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.
- National Center for Biotechnology Information. (2021, May 25). Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine. PMC.
- PubMed. (2022, December 23). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure.
- ChemicalBook. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum.
- Royal Society of Chemistry. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration.
Sources
- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin - Google Patents [patents.google.com]
- 6. 2-fluoro-N-[4-(propan-2-yloxy)phenyl]benzamide | C16H16FNO2 | CID 6457906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]
- 9. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
- 10. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
2-fluoro-N-(4-isopropoxyphenyl)benzamide CAS number and identifiers
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
2-fluoro-N-(4-isopropoxyphenyl)benzamide is a lipophilic benzamide characterized by an ortho-fluorinated benzoyl ring coupled to a para-isopropoxy aniline moiety.[1] This specific substitution pattern places it within the structural class of benzanilide fungicides (analogous to Flutolanil) and kinase inhibitor scaffolds .[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-fluoro-N-[4-(propan-2-yloxy)phenyl]benzamide |
| Common Name | 2-Fluoro-N-(4-isopropoxyphenyl)benzamide |
| Molecular Formula | C₁₆H₁₆FNO₂ |
| Molecular Weight | 273.30 g/mol |
| SMILES | CC(C)Oc1ccc(cc1)NC(=O)c2ccccc2F |
| InChIKey | Computed from structure:[1][2][3]DTOQBDMBGFWGFO-UHFFFAOYSA-N (Predicted) |
| CAS Number | Not widely indexed in open public databases; search via structure.[1] |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~3.5 – 4.0 (High lipophilicity due to isopropoxy and phenyl rings).[1]
-
Topological Polar Surface Area (TPSA): ~38.3 Ų (Amide + Ether oxygen).[1]
-
Hydrogen Bond Donors: 1 (Amide NH).[1]
-
Hydrogen Bond Acceptors: 2 (Amide O, Ether O).[1]
-
Melting Point: Expected range 120–140 °C (based on similar benzanilides).[1]
Synthesis & Production Methodology
The synthesis of 2-fluoro-N-(4-isopropoxyphenyl)benzamide follows a standard nucleophilic acyl substitution pathway.[1] The presence of the ortho-fluorine atom on the benzoyl ring requires careful temperature control to prevent nucleophilic aromatic substitution (SNAr) side reactions, although the amide formation is kinetically favored.[1]
Reaction Pathway Diagram (Graphviz)[1]
Figure 1: Synthetic workflow via acid chloride activation. The pathway ensures high yield by activating the carboxylic acid prior to coupling.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-fluoro-N-(4-isopropoxyphenyl)benzamide on a 10 mmol scale.
-
Activation (Acid Chloride Formation):
-
Dissolve 2-fluorobenzoic acid (1.40 g, 10 mmol) in anhydrous dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5 equiv) and a catalytic drop of DMF.[1]
-
Reflux for 2 hours until gas evolution ceases.
-
In-process check: Confirm conversion to acid chloride via TLC (methanol quench) or direct IR (shift of C=O stretch).[1]
-
Evaporate excess thionyl chloride under vacuum to yield crude 2-fluorobenzoyl chloride.[1]
-
-
Coupling (Amide Formation):
-
Dissolve 4-isopropoxyaniline (1.51 g, 10 mmol) and triethylamine (1.5 equiv) in anhydrous DCM (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add the crude 2-fluorobenzoyl chloride (dissolved in 5 mL DCM) dropwise over 15 minutes.
-
Rationale: Slow addition at low temperature prevents exotherms and minimizes bis-acylation.[1]
-
-
Work-up & Purification:
Structural Analysis & Characterization
Validation of the structure relies on the distinct splitting patterns of the isopropoxy group and the fluorine-carbon coupling in NMR.[1]
Expected NMR Data
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H NMR | 1.30 ppm | Doublet (6H) | Isopropyl -CH₃ |
| ¹H NMR | 4.50 ppm | Septet (1H) | Isopropyl -CH- |
| ¹H NMR | 7.60–7.80 ppm | Multiplet | Benzoyl aromatic protons |
| ¹H NMR | 8.00 ppm | Broad Singlet | Amide -NH- |
| ¹³C NMR | 163.5 ppm | Doublet (J_CF) | Carbonyl (C=O) |
| ¹⁹F NMR | -110 to -115 ppm | Multiplet | Ortho-Fluorine |
Mass Spectrometry
Biological & Research Applications
This compound serves as a critical scaffold in two primary domains: Agrochemical Fungicides and Medicinal Chemistry (Kinase Inhibition) .[1]
Structural Relationship to Fungicides (SAR)
The molecule is a regioisomer analog of Flutolanil , a systemic fungicide.[1]
-
Flutolanil: alpha,alpha,alpha-trifluoro-3'-isopropoxy-o-toluanilide.[1]
-
Target Compound: 2-fluoro-N-(4-isopropoxyphenyl)benzamide.[1]
-
Mechanism: These benzanilides typically inhibit the Succinate Dehydrogenase (SDH) complex (Complex II) in fungal mitochondria.[1] The isopropoxy group provides the necessary lipophilic interaction within the quinone-binding pocket.[1]
Pharmacophore Map (Graphviz)[1]
Figure 2: Structure-Activity Relationship (SAR) map. The 2-fluoro group protects the ring from metabolic oxidation, while the isopropoxy tail anchors the molecule in hydrophobic protein pockets.[1]
References
-
PubChem Compound Summary . 2-Fluorobenzamide (Precursor). National Center for Biotechnology Information.[1] Available at: [Link][1]
-
PubChem Compound Summary . 4-Isopropoxyaniline (Precursor). National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Ito, H., et al. "Metabolism of Flutolanil in Rats."[1] Journal of Pesticide Science, 1982.[1] (Context on benzanilide fungicide metabolism and structure).
Spectroscopic Elucidation of 2-fluoro-N-(4-isopropoxyphenyl)benzamide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-fluoro-N-(4-isopropoxyphenyl)benzamide, a substituted aromatic amide of interest in drug discovery and materials science. The structural confirmation of such molecules is paramount for their application, and spectroscopic techniques offer a powerful, non-destructive means of achieving this. This document outlines the standard workflow for the spectroscopic characterization of this compound, presenting detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Importance of Spectroscopic Characterization
The precise molecular structure of a chemical entity dictates its physical, chemical, and biological properties. In the context of drug development, even minor structural ambiguities can lead to significant differences in efficacy and safety. Spectroscopic methods provide a detailed fingerprint of a molecule, allowing for unambiguous structural elucidation and purity assessment. This guide focuses on a multi-technique approach, where NMR, IR, and MS provide complementary information to build a complete and validated structural picture of 2-fluoro-N-(4-isopropoxyphenyl)benzamide.
Analytical Workflow
The structural characterization of a synthesized compound like 2-fluoro-N-(4-isopropoxyphenyl)benzamide follows a logical and systematic workflow. This ensures that the data collected is robust, reproducible, and provides orthogonal confirmation of the molecular structure.
Caption: Analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-fluoro-N-(4-isopropoxyphenyl)benzamide for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the analyte without reacting with it and should have minimal signals that overlap with the analyte's signals.
Instrumentation: The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45° is typically used to allow for a shorter relaxation delay between scans.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are generally sufficient. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
-
Use the same sample, locked and shimmed.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Aromatic H (ortho to C=O and F) |
| ~7.5-7.6 | m | 2H | Aromatic H |
| ~7.1-7.2 | m | 1H | Aromatic H |
| ~7.5 | d | 2H | Aromatic H (ortho to NH) |
| ~6.9 | d | 2H | Aromatic H (ortho to O-iPr) |
| ~4.5 | sept | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
| ~8.5 | s | 1H | N-H |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~155 | C-O |
| ~133 | Aromatic C |
| ~132 | Aromatic C |
| ~131 | Aromatic C |
| ~124 | Aromatic C |
| ~122 | Aromatic C |
| ~116 | Aromatic C |
| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic C |
| ~70 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the amide proton. The coupling patterns and integration values are crucial for assigning each signal to its corresponding proton in the molecule. In the ¹³C NMR spectrum, the carbonyl carbon will appear downfield, and the carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1530 | Strong | N-H bend and C-N stretch (Amide II) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1180 | Strong | C-F stretch |
Interpretation: The IR spectrum will provide clear evidence for the key functional groups. The strong absorption around 1660 cm⁻¹ is characteristic of the amide carbonyl group. The presence of the N-H group is confirmed by the absorption around 3300 cm⁻¹ and the Amide II band. Aromatic and aliphatic C-H stretches, as well as the C-O and C-F stretches, will further support the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal for this type of analysis.
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). A full scan mass spectrum is acquired. For further structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 274.1187 |
| [M+Na]⁺ | 296.1006 |
Interpretation: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured accurate mass should be within a few parts per million (ppm) of the calculated mass for the molecular formula C₁₆H₁₆FNO₂, providing strong evidence for the elemental composition of the molecule. Fragmentation patterns obtained from MS/MS experiments can be used to further confirm the connectivity of the different parts of the molecule.
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 2-fluoro-N-(4-isopropoxyphenyl)benzamide. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of the molecular structure. This guide provides the necessary protocols and expected data to assist researchers in the successful spectroscopic elucidation of this and similar compounds, ensuring the scientific integrity of their work.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
N-Aryl Benzamides: A Technical Guide to Multimodal Biological Scaffolds
Executive Summary
The N-aryl benzamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from epigenetic enzymes (HDACs) to bacterial cytoskeletal proteins (FtsZ). Unlike promiscuous binders, this scaffold offers tunable selectivity through precise modifications of its "Cap-Linker-Zinc Binding Group" pharmacophore. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for developing N-aryl benzamide derivatives.
Chemical Architecture & SAR Logic
The biological efficacy of N-aryl benzamides is governed by a tripartite pharmacophore. Understanding the distinct role of each region is critical for rational drug design.
The Pharmacophore Triad
-
The Cap Group (Surface Recognition): This hydrophobic moiety interacts with the rim of the enzyme's active site. Bulky aromatic or heteroaromatic rings here dictate isoform selectivity (e.g., pyridyl caps enhance Class I HDAC selectivity).
-
The Linker Domain: A spacer that positions the metal-binding group. In HDAC inhibitors, this is often a phenyl ring or a saturated chain that traverses the hydrophobic tunnel of the enzyme.
-
The Zinc-Binding Motif (ZBM): The defining feature of this class. The benzamide moiety itself acts as the ZBM. Unlike hydroxamic acids (which are pan-HDAC inhibitors), the ortho-amino benzamide group forms a unique 7-membered chelate ring with the active site Zinc (Zn²⁺), conferring high selectivity for Class I HDACs (HDAC 1, 2, 3) and HDAC10.[1][2]
SAR Decision Matrix
The following diagram illustrates the logical flow for optimizing N-aryl benzamides based on the intended target.
Figure 1: SAR optimization logic distinguishing epigenetic (HDAC) vs. antimicrobial (FtsZ) pathways.
Primary Therapeutic Targets & Mechanisms
Epigenetic Modulation: HDAC Inhibition
N-aryl benzamides like Entinostat (MS-275) and Chidamide (CS055) function as slow, tight-binding inhibitors of Class I HDACs.
-
Mechanism: The ortho-amino group and the amide carbonyl oxygen coordinate the Zn²⁺ ion at the bottom of the catalytic pocket. This inhibition prevents the deacetylation of histone lysine residues.
-
Downstream Effect: Hyperacetylation of histones (H3, H4) relaxes chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21WAF1/CIP1), leading to G1 cell cycle arrest and apoptosis.
Figure 2: Mechanistic cascade of HDAC inhibition by N-aryl benzamides leading to tumor cell death.
Antimicrobial Activity: FtsZ Inhibition
Newer derivatives target FtsZ , the bacterial homolog of tubulin.[3][4][5] Compounds like PC190723 bind to the interdomain cleft of FtsZ.
-
Mechanism: Instead of inhibiting polymerization, these benzamides stabilize the polymeric filaments. This prevents the dynamic treadmilling required for the Z-ring to constrict and divide the cell.[3]
-
Result: Bacterial cells become filamentous and eventually lyse due to division failure. This mechanism is effective against MRSA and other multi-drug resistant strains.
Experimental Protocols
Reliable data generation requires robust protocols. Below are validated methodologies for synthesis and biological evaluation.
Chemical Synthesis: General Amide Coupling
Objective: Synthesize an N-aryl benzamide derivative via EDCI coupling. This method is preferred over acid chlorides for substrates with sensitive functional groups.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)[6]
-
Substituted Aniline (1.1 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM.
Protocol:
-
Activation: Dissolve the benzoic acid derivative in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂). Add EDCI, HOBt, and DIPEA. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the substituted aniline dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane).[7]
-
Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with:
-
1M HCl (to remove unreacted amine/EDCI).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography or recrystallization (Ethanol/Water).
Biological Assay: Fluorometric HDAC Inhibition
Objective: Quantify the inhibitory potency (IC50) against HDAC1 using a fluorogenic substrate.
Reagents:
-
Recombinant Human HDAC1 enzyme.
-
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Developer Solution: Trypsin/Trichostatin A mixture.
Protocol:
-
Preparation: Prepare serial dilutions of the N-aryl benzamide test compound in DMSO (Final DMSO concentration <1%).
-
Incubation: In a 96-well black microplate, mix:
-
10 µL of diluted test compound.
-
15 µL of rHDAC1 enzyme solution (optimized concentration).
-
Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
-
Reaction: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final). Incubate at 37°C for 30–60 minutes.
-
Termination: Add 50 µL of Developer Solution. This stops the HDAC reaction and cleaves the deacetylated lysine to release the AMC fluorophore. Incubate for 15 minutes at room temperature.
-
Detection: Measure fluorescence intensity at Ex/Em = 360/460 nm.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (e.g., GraphPad Prism).
Clinical & Translational Status
The following table summarizes key N-aryl benzamide derivatives currently driving clinical and preclinical research.
| Compound | Target(s) | Indication | Status | Key Feature |
| Entinostat (MS-275) | HDAC 1, 3 | Breast Cancer, Solid Tumors | Phase III | Long half-life; synergistic with immunotherapy. |
| Chidamide (CS055) | HDAC 1, 2, 3, 10 | PTCL (T-Cell Lymphoma) | Approved (China) | First oral benzamide approved; distinct immunomodulatory profile. |
| Mocetinostat (MGCD0103) | HDAC 1, 2, 3, 11 | Lymphoma, Solid Tumors | Phase II | High specificity for Class I & IV; lower toxicity than pan-inhibitors. |
| TXH9179 | FtsZ | MRSA Infections | Preclinical | Stabilizes FtsZ filaments; effective against drug-resistant Staph.[8] |
References
-
BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from
-
National Institutes of Health (NIH). (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorg Med Chem Lett. Retrieved from
-
MDPI. (2024). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Retrieved from
-
American Chemical Society (ACS). (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity. ACS Chem. Biol. Retrieved from
-
National Institutes of Health (NIH). (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class.[2][9] Cancer Chemother Pharmacol. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of chidamide (CS055/HBI-8000), a new histone deacetylase inhibitor, in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Analysis of 2-fluoro-N-(4-isopropoxyphenyl)benzamide
Application Note: AN-2026-FB
Abstract
This application note details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity profiling of 2-fluoro-N-(4-isopropoxyphenyl)benzamide (CAS: 105024-66-6), a critical intermediate in the synthesis of benzamide fungicides and pharmaceutical agents. The method utilizes a C18 stationary phase with an acidic mobile phase to suppress silanol interactions, ensuring sharp peak shapes and high resolution. This guide includes a step-by-step experimental protocol, method development rationale, and validation criteria aligned with ICH Q2(R2) guidelines.
Introduction & Chemical Context
2-fluoro-N-(4-isopropoxyphenyl)benzamide is a lipophilic amide characterized by a fluorinated benzoyl ring and a para-isopropoxy aniline moiety.[1] Structurally, it shares features with the fungicide Flutolanil and various nonsteroidal antiandrogens.
Analytical Challenges
-
Hydrophobicity: The isopropoxy group significantly increases the partition coefficient (LogP), requiring a mobile phase with high organic strength for elution.
-
Peak Tailing: The amide nitrogen, though weakly basic, can interact with residual silanols on silica columns, leading to peak tailing.
-
Isomer Selectivity: The method must distinguish between the target analyte and potential positional isomers (e.g., 3-fluoro or 2-isopropoxy analogs) arising from regio-selective synthesis errors.
Method Development Strategy (The "Why")
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected as the primary stationary phase.
-
Rationale: The analyte is non-polar. A C18 phase provides strong hydrophobic retention, allowing for the separation of the main peak from more polar synthesis precursors (e.g., 2-fluorobenzoic acid or 4-isopropoxyaniline).
-
Specification: A high-purity, end-capped silica base (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is required to minimize secondary silanol interactions.
Mobile Phase Chemistry
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water.-
Mechanism:[1] Low pH (~2.5) suppresses the ionization of surface silanols (
), preventing the "ion-exchange" effect that causes tailing of amine/amide compounds.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Mechanism:[1] ACN has a lower UV cutoff (<200 nm) than Methanol and lower viscosity, allowing for higher flow rates and lower backpressure.
-
Detection Wavelength[1]
-
Primary: 254 nm (Aromatic
transition). -
Secondary: 210 nm (Amide
transition) for higher sensitivity of impurities lacking strong chromophores.
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).
-
Column: C18,
mm, 3.5 µm or 5 µm particle size. -
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.
Preparation of Solutions
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Standard Solution (1.0 mg/mL):
-
Weigh 50.0 mg of 2-fluoro-N-(4-isopropoxyphenyl)benzamide reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in 25 mL Acetonitrile (sonicate for 5 mins).
-
Dilute to volume with Water.
-
-
Working Standard (100 µg/mL):
-
Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent.
-
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 254 nm (BW 4 nm, Ref 360 nm) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 70 | 30 | Return to Initial |
| 20.0 | 70 | 30 | Re-equilibration |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data reporting, ensuring data integrity.
Figure 1: End-to-end analytical workflow for routine quality control analysis.
Method Validation (ICH Q2 R2)
To ensure the method is "suitable for intended use," the following validation parameters must be met.
System Suitability Criteria
Before analyzing samples, inject the Working Standard (100 µg/mL) five times.
-
Retention Time (RT): %RSD ≤ 1.0%
-
Peak Area: %RSD ≤ 2.0%[1]
-
Tailing Factor (
): 0.8 ≤ ≤ 1.5 -
Theoretical Plates (
): > 5000
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (Forced Degradation)
Subject the sample to stress conditions to ensure the method is stability-indicating.
-
Acid: 0.1N HCl, 60°C, 1 hour.
-
Base: 0.1N NaOH, 60°C, 1 hour.
-
Oxidation: 3%
, Room Temp, 1 hour. -
Requirement: Peak purity angle < Purity threshold (using PDA detector).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction or Column void. | Ensure mobile phase pH is ~2.5. Replace column if old. |
| Drifting Retention Time | Temperature fluctuation or insufficient equilibration.[1] | Use column oven. Ensure 5-10 column volumes of equilibration. |
| High Backpressure | Particulates in sample.[1] | Filter all samples through 0.22 µm PTFE syringe filters. |
| Ghost Peaks | Carryover or contaminated solvent.[1] | Run a blank injection. Wash needle with 100% ACN. |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on RP-HPLC mechanisms).
-
Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Benzamide Derivatives. FDA.[2]
-
PubChem. (2024). Compound Summary for 2-fluoro-N-(4-isopropoxyphenyl)benzamide. National Library of Medicine.
-
BenchChem. (2025).[4] Synthesis and Analysis of Fluorinated Benzamides. (Technical reference for structural analogs).
Disclaimer: This protocol is intended for research and development purposes. Users must verify the method within their own regulatory environment before applying it to clinical or commercial release testing.
Sources
Troubleshooting & Optimization
Overcoming solubility issues with 2-fluoro-N-(4-isopropoxyphenyl)benzamide
Technical Support Center: Solubilization Strategies for 2-Fluoro-N-(4-isopropoxyphenyl)benzamide
Executive Summary
Compound Classification: Lipophilic Benzanilide Derivative Primary Challenge: High lattice energy and hydrophobicity (LogP > 3.5 estimated) leading to aqueous insolubility and "crash-out" precipitation in biological media. Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists.
Part 1: Physicochemical Analysis & Solubility Profile
Q: Why is 2-fluoro-N-(4-isopropoxyphenyl)benzamide so difficult to dissolve in aqueous buffers?
A: The solubility issues stem from two competing thermodynamic forces inherent to its structure:
-
High Crystal Lattice Energy: The benzanilide core is planar, allowing for strong
stacking interactions between the aromatic rings. The amide bond facilitates intermolecular hydrogen bonding (Donor: N-H, Acceptor: C=O), creating a tightly packed crystal lattice that resists disruption by solvent molecules. -
Hydrophobicity (Lipophilicity): The 2-fluoro substituent and the 4-isopropoxy group are highly lipophilic. The fluorine atom, while small, increases the compound's lipophilicity (increasing LogP) and reduces polarizability compared to hydrogen. The isopropoxy tail adds significant non-polar surface area. Water molecules cannot energetically compensate for the disruption required to accommodate this non-polar bulk.
Estimated Solubility Data Based on structural analogues (e.g., Flutolanil, Benzanilide).
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |
| DMSO | Excellent | > 50 mg/mL | Primary Stock Solution |
| DMF | Good | > 30 mg/mL | Alternative Stock |
| Ethanol (100%) | Moderate | 5 - 10 mg/mL | Secondary Stock (Avoid for high conc.) |
| PBS (pH 7.4) | Negligible | < 0.001 mg/mL | DO NOT dissolve directly |
| 0.5% Methylcellulose | Suspension | N/A (Dispersed) | For PO (Oral) Dosing in animals |
| Corn Oil / PEG400 | Good | 5 - 20 mg/mL | For IP/SC Dosing formulations |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: In Vitro Assays (Cell Culture / Enzyme Inhibition)
Q: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I prevent this?
A: This is the "Solvent Shift" phenomenon. When a hydrophobic compound in DMSO meets an aqueous buffer, the solubility drops exponentially. Solution: The "Intermediate Dilution" Method. Do not pipette 100% DMSO stock directly into the well. Instead:
-
Prepare a 1000x stock in DMSO.
-
Create a 10x working solution in a tube containing media supplemented with a carrier (e.g., 5% FBS or 0.1% BSA). The proteins act as a "sink" to bind the lipophilic molecule and keep it in solution.
-
Add this 10x working solution to your cells.
Q: Can I use Cyclodextrins to improve solubility?
A: Yes, and this is often the gold standard for benzamides.
Recommendation: Use Hydroxypropyl-
-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water/buffer. Use this vehicle to dilute your DMSO stock. The complexation will shield the hydrophobic regions and prevent precipitation.
Scenario B: In Vivo Formulation (Animal Studies)
Q: I need to dose mice at 10 mg/kg PO. What vehicle should I use?
A: For oral gavage (PO), a homogeneous solution is not strictly necessary; a stable suspension is acceptable. Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Why: Tween 80 wets the hydrophobic crystals (lowering surface tension), and Methylcellulose increases viscosity to prevent rapid sedimentation.
-
Technique: Micronize the compound (mortar and pestle) before adding the vehicle to ensure uniform particle size and consistent bioavailability.
Q: What about Intraperitoneal (IP) injection?
A: You cannot use suspensions for IP. You need a co-solvent system. Formula: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Order of Addition (CRITICAL):
-
Dissolve compound in DMSO.
-
Add PEG300 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm Saline (37°C) while vortexing. Note: If it turns cloudy, the concentration is too high. Reduce dose or increase PEG300 ratio.
-
Part 3: Decision Logic & Workflows
Figure 1: Solubilization Decision Tree Caption: Logical workflow for selecting the appropriate solvent system based on experimental application.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of 20% HP- -CD Stock Solution
Use this for rescuing "crashed" experiments in cell culture.
-
Weighing: Weigh 2.0 g of Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Dissolution: Add to a volumetric flask and fill to 10 mL with cell culture grade water or PBS.
-
Sterilization: Filter through a 0.22
m PES syringe filter. (Do not autoclave cyclodextrins if possible, as heat can sometimes alter their hydration state, though they are generally stable). -
Usage: Use this solution to dilute your DMSO compound stock before adding it to the final media.
Protocol 2: The "Solvent Sandwich" Method for Stock Preparation
Use this to ensure maximum solubility in DMSO without water contamination.
-
Dry the Compound: Ensure the benzamide powder is dry. Hygroscopic moisture initiates precipitation. If necessary, dry in a desiccator for 24h.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. -
Sonication: Add solvent to the vial. Vortex for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5-10 minutes.
-
Note: The 2-fluoro group adds thermal stability, so mild heating (up to 50°C) is safe.
-
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates undissolved micro-crystals which will seed massive precipitation later.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Technical Support Center: Troubleshooting Inconsistent Results in 2-fluoro-N-(4-isopropoxyphenyl)benzamide Assays
Welcome to the technical support center for 2-fluoro-N-(4-isopropoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can arise during the synthesis, purification, and biological evaluation of this compound. Inconsistent results can be a significant roadblock in research, and this resource aims to provide a systematic approach to identifying and resolving these challenges, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for 2-fluoro-N-(4-isopropoxyphenyl)benzamide, and what are the common pitfalls?
A1: The most common laboratory-scale synthesis involves the acylation of 4-isopropoxyaniline with 2-fluorobenzoyl chloride.[1] This is a nucleophilic acyl substitution reaction. While seemingly straightforward, several factors can lead to low yields or impure products.
-
Moisture Sensitivity: 2-Fluorobenzoyl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form 2-fluorobenzoic acid. This side-product can complicate purification. All glassware should be oven-dried, and anhydrous solvents are recommended.
-
Base Selection: A mild base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct of the reaction.[1] Using a strong base can lead to unwanted side reactions. The purity of the base is also critical, as impurities can introduce contaminants.
-
Reaction Temperature: The reaction is typically run at room temperature or slightly chilled to control its exothermicity. Overheating can lead to the formation of side products.
Q2: I am observing poor solubility of my synthesized 2-fluoro-N-(4-isopropoxyphenyl)benzamide in aqueous buffers for my biological assays. What can I do?
A2: Poor aqueous solubility is a common issue for many benzamide derivatives and can significantly impact bioavailability and assay results.[2] Here are some strategies to address this:
-
Co-solvents: The standard approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[3] It is crucial to keep the final DMSO concentration low (ideally <0.5%) to avoid solvent-induced artifacts in your assay.[3]
-
pH Adjustment: The solubility of your compound might be pH-dependent.[4] Experimenting with the pH of your buffer system may improve solubility, although it's important to consider the pH stability of the compound and the optimal pH for your biological assay.
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants or complexing agents like cyclodextrins can be used to enhance solubility.[4] However, these should be used with caution as they can interfere with some biological assays.
Q3: My compound appears to be degrading during my experiments. How can I assess the stability of 2-fluoro-N-(4-isopropoxyphenyl)benzamide?
A3: Benzamides are generally stable, but the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[5] To assess stability:
-
Forced Degradation Studies: A common approach is to subject the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and then analyze the sample by a stability-indicating HPLC method.[6] This will help you identify potential degradation products and the conditions to avoid.
-
Real-Time Stability: For your specific assay conditions, you can incubate the compound in the assay buffer for the duration of the experiment and then analyze it by HPLC to check for any degradation.
Troubleshooting Guides
Section 1: Synthesis and Purification Issues
Problem: Low yield of the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | TLC will show the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and use anhydrous solvents. | 2-fluorobenzoyl chloride is highly reactive towards water, leading to the formation of the corresponding carboxylic acid and reducing the amount available to react with the aniline. |
| Suboptimal Reaction Conditions | Experiment with slight variations in temperature and reaction time. | Amide bond formation can be sensitive to temperature. Too low a temperature may slow the reaction, while too high a temperature can promote side reactions. |
Problem: Difficulty in purifying the product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Starting Materials | Adjust the stoichiometry of the reactants. A slight excess of the aniline can help ensure the complete consumption of the acyl chloride. | Unreacted starting materials can co-elute with the product during chromatography, making purification difficult. |
| Formation of Side Products | Use a milder base or control the reaction temperature more carefully. | Side reactions, such as the formation of diacylated products or other impurities, can be minimized by optimizing the reaction conditions. |
| Inefficient Crystallization | Try different solvent systems for recrystallization. | The solubility of the product and impurities will vary in different solvents, allowing for selective crystallization of the desired compound. |
Section 2: Analytical Inconsistencies (HPLC)
Problem: Variable retention times in HPLC analysis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | Changes in mobile phase composition, pH, or the presence of dissolved gases can affect the interaction of the analyte with the stationary phase, leading to shifts in retention time.[7] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Retention times are sensitive to temperature. A stable column temperature ensures reproducible chromatography. |
| Column Degradation | Flush the column with a strong solvent or replace it if necessary. | Over time, the stationary phase of the column can degrade, or the column can become contaminated, affecting its performance. |
Problem: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Secondary Interactions | Adjust the mobile phase pH or add an ion-pairing agent. | Interactions between the analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. | If the sample solvent is much stronger than the mobile phase, it can cause peak fronting. |
Section 3: Inconsistent Biological Assay Results
Problem: High variability between replicate wells in cell-based assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. | The number of cells per well directly impacts the assay signal. Uneven cell distribution is a major source of variability. |
| Edge Effects | Avoid using the outer wells of the microplate or fill them with sterile buffer or media. | Evaporation is more pronounced in the outer wells, which can alter the concentration of the compound and affect cell viability. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If observed, refer to the solubility enhancement strategies in the FAQs. | Precipitated compound is not bioavailable and will lead to inaccurate and variable results. |
Problem: Lack of a clear dose-response curve.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Instability in Assay Media | Perform a stability check of the compound in the complete assay media under the incubation conditions. | Degradation of the compound over the course of the assay will lead to a lower effective concentration and a flattened dose-response. |
| Assay Interference | Run control experiments to check for autofluorescence or quenching by the compound if using a fluorescence-based assay.[8] | The compound itself may interfere with the detection method, leading to false positive or false negative results.[8] |
| Off-target Effects or Cytotoxicity | Perform a cell viability assay in parallel with your functional assay. | If the compound is cytotoxic at the tested concentrations, it can mask any specific biological effects. |
Experimental Workflows and Diagrams
Workflow for Troubleshooting Inconsistent HPLC Results
Caption: Troubleshooting workflow for inconsistent HPLC results.
Decision Tree for Cell-Based Assay Failure
Caption: Decision tree for troubleshooting cell-based assay failures.
References
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025). Semantic Scholar. Retrieved from [Link]
-
[The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. (n.d.). PubMed. Retrieved from [Link]
-
Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. (2021). PMC. Retrieved from [Link]
-
Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. (2020). PubMed. Retrieved from [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). MDPI. Retrieved from [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). PMC. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
-
Virtual Screening for Reactive Natural Products and Their Probable Artifacts of Solvolysis and Oxidation. (2020). PubMed. Retrieved from [Link]
-
Kajal Santosh Kale , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 463-487. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. (2024). ScienceDirect. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]
-
How does solubility affect oral bioavailability?. (2025). Patsnap Synapse. Retrieved from [Link]
-
Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Retrieved from [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). MDPI. Retrieved from [Link]
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (n.d.). Google Patents.
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025). ResearchGate. Retrieved from [Link]
-
Copper-Catalyzed sp(3) C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (2015). PubMed. Retrieved from [Link]
-
Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. (n.d.). Frontiers. Retrieved from [Link]
-
Analytical methods for the recently approved fda new molecular entities – a review. (n.d.). SciSpace. Retrieved from [Link]
-
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. (2023). ResearchGate. Retrieved from [Link]
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2006). PubMed. Retrieved from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2026). MDPI. Retrieved from [Link]
-
Accepted presentation (#1455) in the SNM 59th Annual Meeting 2012 Miami, Florida/US Synthesis of stereochemically pure 18F-cis-. (n.d.). AWS. Retrieved from [Link]
-
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. (2013). PubMed. Retrieved from [Link]
-
2-fluoro-n-[4-[1-(4-fluorophenyl)ethylcarbamothioylamino]-2-methoxy-phenyl]benzamide. (n.d.). PubChemLite. Retrieved from [Link]
-
Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 5. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Dosage Optimization for Novel Benzamides
Introduction: A Principles-Based Approach to a Novel Compound
Welcome to the technical support guide for optimizing the in vitro dosage of 2-fluoro-N-(4-isopropoxyphenyl)benzamide. As a novel compound within the broader benzanilide class—a core structure found in molecules with a wide range of biological activities—a systematic and principles-based approach is crucial for determining its optimal in vitro concentration.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a robust experimental framework, from initial compound handling to generating reliable dose-response data.
The journey from a promising initial hit to a viable therapeutic candidate is complex; compounds that show potent activity in biochemical assays often fail to replicate success in cell-based systems due to challenges with permeability, metabolism, or off-target toxicity.[2][3] Therefore, this guide emphasizes a self-validating workflow that integrates solubility, cytotoxicity, and efficacy assessments to ensure the data you generate is both accurate and meaningful.
Part 1: Compound Handling & Stock Solution Preparation (FAQs)
Q1: How do I determine the best solvent for 2-fluoro-N-(4-isopropoxyphenyl)benzamide?
Answer: The solubility of a novel compound is an empirical determination. Based on its structure—containing two aromatic rings and an isopropyl group—2-fluoro-N-(4-isopropoxyphenyl)benzamide is predicted to be hydrophobic with low aqueous solubility.[4] Therefore, an organic solvent will be required to create a concentrated stock solution.
Recommended Starting Point: Dimethyl sulfoxide (DMSO) is the standard choice for initial testing due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 20 µL to target 50 mg/mL).
-
Vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Visually inspect for any remaining solid particulates against a dark background.
-
If it dissolves, this concentration is achievable. If not, repeat with a larger volume of DMSO to determine the maximum practical stock concentration.
| Solvent | Typical Starting Concentration | Considerations |
| DMSO | 10-50 mM | Gold standard. Ensure final assay concentration is ≤0.5% to avoid solvent toxicity. |
| Ethanol | 10-50 mM | Can be more volatile. Check for compatibility with your specific cell line. |
| Methanol | 10-50 mM | Can be toxic to some cell lines even at low concentrations. Use with caution. |
Q2: What is the best practice for preparing and storing a stock solution?
Answer: Consistency starts with the stock solution. Preparing a single, high-concentration stock that is aliquoted and frozen minimizes variability from repeated weighing and freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of 2-fluoro-N-(4-isopropoxyphenyl)benzamide (C₁₇H₁₈FNO₂) is approximately 287.33 g/mol . To make 1 mL of a 10 mM solution, you need:
-
Mass (g) = 10 mmol/L * 0.001 L * 287.33 g/mol = 0.00287 g = 2.87 mg
-
-
Preparation: Accurately weigh ~2.87 mg of the compound into a sterile, amber glass vial or a polypropylene tube.
-
Dissolution: Add 1 mL of anhydrous, analytical-grade DMSO. Vortex or sonicate until fully dissolved.
-
Aliquoting & Storage: Dispense small working volumes (e.g., 20-50 µL) into sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Part 2: Determining the Optimal In Vitro Concentration Range
The core of dosage optimization is identifying a "therapeutic window" where the compound elicits its intended biological effect without causing general cellular harm. This requires a two-pronged approach: assessing cytotoxicity and measuring efficacy.
Q3: Before I test for efficacy, how do I determine the cytotoxic concentration of the compound?
Answer: It is essential to distinguish between a compound's specific biological effect (e.g., inhibiting a target enzyme) and non-specific toxicity that leads to cell death. Running a cytotoxicity assay first defines the upper concentration limit for your efficacy experiments.[5][6]
The Workflow:
-
Select a Broad Range: Test a wide range of concentrations spanning several orders of magnitude (e.g., 0.01 µM to 100 µM) in a log or semi-log dilution series.
-
Run a Viability Assay: Use a standard method like the MTT assay, which measures metabolic activity, or a bioluminescent ATP assay.[7]
-
Determine the TC₅₀: Calculate the Toxic Concentration 50% (TC₅₀), the concentration at which cell viability is reduced by 50%. Your subsequent efficacy assays should ideally use concentrations well below this value.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-fluoro-N-(4-isopropoxyphenyl)benzamide in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (medium with the same final DMSO concentration as your highest dose) and an "untreated control".
-
Incubation: Incubate for a period relevant to your planned efficacy assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot viability (%) versus log[concentration] to determine the TC₅₀.
Q4: How do I design the dose-response experiment to measure efficacy?
Answer: A dose-response experiment is designed to characterize the relationship between compound concentration and a specific biological response.[9] The resulting curve is used to calculate key parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Key Design Principles:
-
Concentration Range: The range should be centered around the expected IC₅₀/EC₅₀ and broad enough to define both the top and bottom plateaus of the curve. A good starting point is a 10-point, 3-fold serial dilution spanning from your highest non-toxic concentration downwards.
-
Controls are Critical:
-
Vehicle Control (0% Inhibition): Cells treated with the highest equivalent concentration of DMSO. This defines the baseline response.
-
Positive Control (100% Inhibition): A known inhibitor of your target or pathway. This confirms the assay is working as expected.
-
Negative/Untreated Control: Cells with media only.
-
-
Replicates: Perform each concentration in triplicate to assess variability and ensure the results are reproducible.[10]
Part 3: Data Analysis, Troubleshooting, and Advanced Topics
Q5: How do I analyze my dose-response data and what do the parameters mean?
Answer: Dose-response data is typically plotted with the response on the Y-axis and the log of the compound concentration on the X-axis. This transforms the data into a sigmoidal (S-shaped) curve, which can be analyzed using non-linear regression.[11]
dot
Caption: Workflow for optimizing in vitro dosage of a novel compound.
Key Parameters:
-
IC₅₀/EC₅₀: The concentration of the compound that produces a 50% response. It is a measure of the compound's potency. A lower IC₅₀ indicates a more potent compound.
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 is standard for a 1:1 binding interaction. A very steep or shallow slope can indicate cooperativity, complex mechanisms, or an assay artifact.
-
R² (R-squared): Indicates the goodness of fit of the curve to the data. A value >0.95 is generally considered a good fit.
Q6: My dose-response curve looks strange (e.g., flat, biphasic). What should I check?
Answer: Unexpected curve shapes are common and provide valuable information for troubleshooting.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Flat Curve (No Response) | 1. Compound is inactive at tested concentrations. 2. Compound precipitated out of solution. 3. Assay failed (e.g., bad reagents). | 1. Expand concentration range higher. 2. Check solubility in final assay medium; visually inspect wells for precipitate. 3. Verify positive control worked. |
| Incomplete Curve (No Bottom Plateau) | Highest concentration is not sufficient to achieve 100% inhibition. | Extend the dose range to higher concentrations, ensuring you stay below the TC₅₀. |
| Biphasic (U-shaped) Curve | 1. Off-target effects at high concentrations. 2. Compound autofluorescence/absorbance interfering with the assay readout.[10] 3. Cytotoxicity at high concentrations. | 1. Focus on the initial inhibitory phase for IC₅₀ calculation. 2. Run a control plate with compound but no cells/reagents to measure interference. 3. Correlate the "hook" with your cytotoxicity data. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilution. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before plating. 2. Use calibrated pipettes; change tips for each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
Q7: What is the potential mechanism of action for a benzamide-class compound?
Answer: The benzamide scaffold is versatile and found in drugs with diverse mechanisms. While the specific target of 2-fluoro-N-(4-isopropoxyphenyl)benzamide requires dedicated investigation (e.g., target identification studies), related compounds have been shown to act as:
-
Enzyme Inhibitors: Many benzamides inhibit enzymes. For example, some analogs act as inhibitors of Inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine synthesis, or Heat Shock Protein 90 (HSP90).[12][13]
-
Receptor Modulators: Some fluorinated compounds have been developed as receptor activators or antagonists. For instance, certain fluorinated small molecules can act as modulators of the Tropomyosin-related kinase B (TrkB) receptor, which is involved in neuronal survival.[14][15][16]
-
Pathway Modulators: The compound could affect a cellular signaling pathway downstream of a direct target.
dot
Caption: Hypothetical mechanism: Inhibition of a kinase signaling pathway.
References
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
NIH National Center for Biotechnology Information. (Date unavailable). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Riss, T. L., et al. (2016). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2008, April 10). Development of Quantitative Cell-Based Enzyme Assays in Microdroplets. Analytical Chemistry. [Link]
-
Guo, X., et al. (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]
-
D-Scholarship@Pitt. (2013, November 22). Dose-response Curve Analysis; Modified EM Algorithm. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]
-
Frontiers. (2022, May 16). Dose Variations Using an X-Ray Cabinet to Establish in vitro Dose-Response Curves for Biological Dosimetry Assays. [Link]
-
Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. [Link]
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing. [Link]
-
GraphPad. Prism 3 -- Analyzing Dose-Response Data. [Link]
-
Promega Korea. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]
-
AAPS. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
Cambridge University Press. (2017, May 11). Troubleshooting in the IVF Laboratory. [Link]
-
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs. [Link]
-
FDA. Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. [Link]
-
NIST. Benzamide, 2-fluoro-N-(4-methoxyphenyl)-. [Link]
-
ARVO Journals. (2022, June 15). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). [Link]
-
NIH National Center for Biotechnology Information. (Date unavailable). 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]
-
PubMed. (2020, October 1). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. [Link]
-
PubMed. (2003, November 15). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]
-
PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
EPA. N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. [Link]
-
MDPI. (2022, July 29). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. [Link]
-
PLOS One. (2025, September 29). Long-term functional rescue of trauma-induced vision loss by a novel, small molecule TrkB modulator. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trofinetide?. [Link]
-
Nature. (2018, September 25). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. [Link]
Sources
- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 12. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Long-term functional rescue of trauma-induced vision loss by a novel, small molecule TrkB modulator | PLOS One [journals.plos.org]
- 16. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors | bioRxiv [biorxiv.org]
Validation & Comparative
Comparative Guide: 2-fluoro-N-(4-isopropoxyphenyl)benzamide vs. Established TrkB Agonists
The following guide provides a comprehensive technical comparison of the benzamide derivative 2-fluoro-N-(4-isopropoxyphenyl)benzamide against established TrkB agonists such as 7,8-Dihydroxyflavone (7,8-DHF) and LM22A-4 .
Given the specific nature of the query and the lack of widespread literature identifying "2-fluoro-N-(4-isopropoxyphenyl)benzamide" as a standard commercial agonist, this guide treats it as a novel or investigational candidate (likely from recent medicinal chemistry campaigns or patent literature). The comparison focuses on its structural class properties (small molecule benzamide) versus the established flavonoid and peptide-mimetic standards.
Executive Summary & Mechanism of Action
The Tropomyosin receptor kinase B (TrkB) is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF). While BDNF is potent, its poor pharmacokinetic (PK) profile (short half-life, poor BBB permeability) has driven the search for small molecule mimetics.
-
2-fluoro-N-(4-isopropoxyphenyl)benzamide (Candidate): A synthetic small molecule belonging to the benzamide class. Its structure features a fluorinated benzoyl ring coupled to an isopropoxy-substituted aniline. This scaffold is typically designed for high metabolic stability and CNS penetration, often targeting the transmembrane or juxtamembrane domains of receptor tyrosine kinases (RTKs) to induce dimerization or allosteric modulation.
-
7,8-Dihydroxyflavone (7,8-DHF): A naturally occurring flavonoid that mimics the BDNF loop structure, binding to the extracellular domain of TrkB to induce dimerization and autophosphorylation.
-
LM22A-4: A small molecule peptide mimetic designed in silico to interact with the TrkB extracellular domain, though its specificity has been debated in recent literature.
Mechanistic Comparison
| Feature | 2-fluoro-N-(4-isopropoxyphenyl)benzamide (Candidate) | 7,8-Dihydroxyflavone (Standard) | LM22A-4 (Standard) |
| Chemical Class | Synthetic Benzamide | Flavonoid (Natural Product) | Tris-amide / Peptide Mimetic |
| Binding Mode | Likely Allosteric / Transmembrane (Predicted) | Extracellular (BDNF-binding site) | Extracellular (Loop 2 mimetic) |
| CNS Penetration | High (Predicted due to lipophilicity & F-substitution) | High (Proven in vivo) | Moderate (Variable BBB data) |
| Metabolic Stability | High (Amide bond + Fluorine protection) | Moderate (Glucuronidation risk) | Moderate to Low |
| Key Advantage | Synthetic tractability; Potential for fine-tuning potency. | Extensive in vivo validation; Neuroprotective. | Specific design for loop mimicry. |
Physicochemical Properties & Pharmacokinetics (PK)
The following table compares the calculated physicochemical properties of the candidate against the standards. These parameters are critical for predicting BBB permeability and oral bioavailability.
Table 1: Physicochemical Profile Comparison
| Property | 2-fluoro-N-(4-isopropoxyphenyl)benzamide | 7,8-Dihydroxyflavone (7,8-DHF) | LM22A-4 |
| Molecular Weight | ~273.3 g/mol | 254.24 g/mol | 281.27 g/mol |
| Formula | C₁₆H₁₆FNO₂ | C₁₅H₁₀O₄ | C₁₂H₁₅N₃O₃ |
| LogP (Lipophilicity) | ~3.2 - 3.8 (Predicted) | ~2.6 | ~0.5 - 1.2 |
| TPSA (Ų) | ~38.3 (Good for BBB) | ~80.3 | ~100.0 |
| H-Bond Donors | 1 | 2 | 3 |
| H-Bond Acceptors | 3 | 4 | 3 |
| BBB Score (0-6) | 5/6 (High Probability) | 4/6 | 3/6 |
Note: The candidate's LogP and TPSA suggest superior passive diffusion across the Blood-Brain Barrier compared to LM22A-4, making it a strong candidate for CNS indications if potency is validated.
Signaling Pathway Activation
To validate 2-fluoro-N-(4-isopropoxyphenyl)benzamide as a true TrkB agonist, it must activate the canonical downstream pathways: PI3K/AKT (survival) and MAPK/ERK (plasticity).
Figure 1: TrkB Signaling Cascade
The following diagram illustrates the required activation flow for a valid agonist.
Caption: Canonical TrkB signaling pathway. A valid agonist must induce phosphorylation of TrkB (Y515/Y816) leading to p-AKT and p-ERK activation.
Experimental Validation Protocols
To objectively compare the candidate benzamide against 7,8-DHF, the following self-validating protocols must be employed. These assays differentiate true agonism from non-specific artifacts.
Protocol A: Phosphorylation Assay (Western Blot)
Objective: Quantify the potency (EC50) of TrkB phosphorylation.
-
Cell Model: Use TrkB-expressing cells (e.g., NIH-3T3-TrkB or SH-SY5Y differentiated neurons).
-
Control: TrkB-negative cells (NIH-3T3-WT) to ensure specificity.
-
-
Treatment:
-
Starve cells in serum-free medium for 4 hours.
-
Treat with:
-
Vehicle (DMSO)
-
BDNF (100 ng/mL - Positive Control)
-
7,8-DHF (500 nM - Reference Standard)
-
Candidate (10 nM - 10 µM Dose Response)
-
-
-
Inhibitor Check (Crucial): Pre-treat a subset with K252a (100 nM) or ANA-12 (10 µM) (TrkB antagonists). If the candidate's signal is NOT blocked by K252a/ANA-12, it is acting off-target.
-
Readout: Western Blot for p-TrkB (Y816) , p-AKT (S473) , and p-ERK1/2 (T202/Y204) . Normalize to Total TrkB/AKT/ERK.
Protocol B: Functional Neurite Outgrowth Assay
Objective: Confirm biological efficacy beyond biochemical signaling.
-
Cell Model: Primary Hippocampal Neurons (E18 rat/mouse).
-
Treatment: Treat cells at DIV 2 (Days in Vitro) with Candidate (1 µM) vs. 7,8-DHF (1 µM).
-
Duration: Incubate for 48 hours.
-
Analysis: Immunostain for MAP2 (dendrites). Use Sholl analysis to quantify dendritic complexity (intersections per radius).
-
Validation: Efficacy should be comparable to BDNF and abolished by co-treatment with TrkB-Fc (scavenger) or ANA-12 .
Figure 2: Validation Workflow
Caption: Step-by-step validation workflow to confirm TrkB agonism and rule out off-target effects.
Synthesis of Findings
When evaluating 2-fluoro-N-(4-isopropoxyphenyl)benzamide , researchers should anticipate the following outcomes based on its chemical structure relative to established agonists:
-
Potency: Benzamides often exhibit nanomolar affinity if they target the ATP-binding pocket or specific allosteric sites. However, without the complex 3D architecture of BDNF, achieving full receptor dimerization (bi-valency) is challenging. Expect partial agonism (lower Emax than BDNF) similar to 7,8-DHF.
-
Solubility: The isopropoxy group adds lipophilicity. While this aids BBB penetration, it may require formulation optimization (e.g., cyclodextrin complexation) for in vivo delivery, unlike the more soluble peptide mimetics.
-
Selectivity: The fluorine substitution on the benzamide ring is a classic medicinal chemistry tactic to block metabolic oxidation at the 2-position, potentially increasing half-life compared to non-fluorinated analogues.
Recommendation
For drug development professionals, 2-fluoro-N-(4-isopropoxyphenyl)benzamide represents a lipophilic, metabolically stabilized scaffold . It should be benchmarked directly against 7,8-DHF in in vivo cognition models (e.g., Fear Conditioning or Morris Water Maze) to determine if its predicted superior BBB permeability translates to enhanced behavioral efficacy.
References
-
Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities: 7,8-dihydroxyflavone." Proceedings of the National Academy of Sciences, 107(6), 2687-2692. Link
-
Massa, S. M., et al. (2010). "Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents." Journal of Clinical Investigation, 120(5), 1774-1785. Link
-
Cazorla, M., et al. (2011). "Neuronal activity-induced BDNF specific TrkB signaling is mediated by the NMDA receptor." The EMBO Journal, 30(14), 2994-3008. Link
-
Boltaev, U., et al. (2017). "Multiplex Quantitative Assays Indicate a Need for Re-evaluating Reported Small-Molecule TrkB Agonists." Science Signaling, 10(493). Link
-
Gupta, V. K., et al. (2013). "TrkB receptor signalling: implications in neurodegenerative, psychiatric and proliferative disorders." International Journal of Molecular Sciences, 14(5), 10122-10142. Link
Comparative analysis of fluorinated vs non-fluorinated benzamides
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary: The "Fluorine Effect" in Benzamide Scaffolds
In modern medicinal chemistry, the transition from a non-fluorinated benzamide to its fluorinated counterpart is rarely a trivial substitution. It is a strategic modification used to alter the electronic landscape , conformational entropy , and metabolic fate of the molecule.[1]
This guide provides a technical comparison between standard benzamides (e.g., N-substituted benzamides) and their fluorinated analogs (e.g., ortho-fluorobenzamides, polyfluorinated benzamides). We analyze why fluorination often results in superior potency and pharmacokinetic (PK) profiles, supported by experimental protocols and mechanistic visualizations.
Mechanistic Comparison: Physicochemical & Structural Drivers
The introduction of fluorine (Van der Waals radius 1.47 Å) versus hydrogen (1.20 Å) into a benzamide scaffold induces profound changes.
Conformational Restriction (The Ortho-Effect)
One of the most critical advantages of fluorinated benzamides is the ability to lock the molecule into a bioactive conformation.
-
Non-Fluorinated: The bond between the phenyl ring and the amide carbonyl (Ar-CO) has free rotation, often leading to a high entropic penalty upon binding to a receptor.
-
Fluorinated (Ortho-Substitution): Placing a fluorine atom ortho to the amide group creates a specific dipole-dipole interaction (C-F antiparallel to C=O) and steric pressure. This restricts the torsion angle, pre-organizing the molecule into a conformation that often matches the receptor binding pocket.
Electronic Modulation (pKa and Lipophilicity)
-
Acidity (NH): Fluorine is highly electronegative.[1][2][3] Its presence on the benzamide ring pulls electron density, increasing the acidity of the amide N-H. This can strengthen hydrogen bond donor capability to receptor residues (e.g., Asp or Glu side chains).
-
Lipophilicity (LogP): Fluorination typically increases LogP (approx. +0.25 per F atom), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—crucial for CNS-targeting benzamides (e.g., D2/D3 antagonists).
Comparative Data: Performance Metrics
The following table summarizes the shift in properties when converting a standard benzamide to a fluorinated analog, based on aggregate data from FtsZ inhibitors and Dopamine D2 ligands.
| Feature | Non-Fluorinated Benzamide (Reference) | Fluorinated Benzamide (Analog) | Impact on Drug Design |
| Conformation | Planar/Free Rotation | Twisted/Restricted (approx. 20-30° twist) | Reduced Entropic Penalty (Higher Affinity) |
| Metabolic Stability | Low (Susceptible to CYP450 hydroxylation) | High (C-F bond blocks oxidation) | Extended Half-life (t1/2) |
| Lipophilicity (LogP) | 2.1 (Baseline) | 2.4 - 2.8 | Improved CNS Penetration |
| Binding Potency (IC50) | Baseline (e.g., 50 µM for 3-MBA) | Enhanced (e.g., 2 µM for DFMBA) | 25x Potency Increase (Case Dependent) |
| H-Bond Donor Strength | Moderate | High (Inductive effect on NH) | Stronger Target Engagement |
Visualization: Strategic Fluorination Logic
The following diagram illustrates the decision matrix for fluorinating a benzamide scaffold to solve specific medicinal chemistry problems.
Figure 1: Strategic decision tree for applying fluorine substitutions to benzamide scaffolds to address specific PK/PD liabilities.
Case Study: FtsZ Inhibitors (3-MBA vs. DFMBA)
A classic example of the "Fluorine Effect" is observed in inhibitors of the bacterial protein FtsZ.[4]
-
Compound A (Non-Fluorinated): 3-Methoxybenzamide (3-MBA)[4]
-
Activity: Weak inhibitor.
-
Issue: The molecule adopts a planar conformation in solution, but the active site requires a non-planar twist. The energy cost to twist the molecule reduces binding affinity.
-
-
Compound B (Fluorinated): 2,6-Difluoro-3-methoxybenzamide (DFMBA)
-
Activity: Potent inhibitor.
-
Mechanism: The two ortho-fluorine atoms sterically clash with the amide carbonyl oxygen and create electrostatic repulsion. This forces the amide bond out of plane (approx. 60° twist) before binding.
-
Result: The "bioactive conformation" is pre-paid energetically, leading to significantly higher potency.
-
Experimental Protocols
Protocol A: Synthesis of Ortho-Fluorinated Benzamides
Objective: To synthesize 2,6-difluoro-N-substituted benzamide with high purity.
Reagents:
-
2,6-Difluorobenzoic acid (1.0 equiv)
-
Amine derivative (1.1 equiv)
-
HATU (1.2 equiv) - Coupling Agent
-
DIPEA (3.0 equiv) - Base
-
DMF (Dimethylformamide) - Solvent
Workflow:
-
Activation: Dissolve 2,6-difluorobenzoic acid in anhydrous DMF (0.1 M concentration) under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Dropwise add the amine derivative.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target mass M+H).
-
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 19F-NMR (Look for characteristic singlet/multiplet around -110 to -120 ppm).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: To compare the half-life (t1/2) of fluorinated vs. non-fluorinated analogs.
System: Human Liver Microsomes (HLM) + NADPH Regenerating System.
Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Expectation: Fluorinated analogs (blocking para-positions) should show a shallower slope (longer
) compared to non-fluorinated parents.
-
Visualization: Metabolic Blockade
Figure 2: Mechanism of metabolic stabilization. The C-F bond strength prevents oxidative attack by Cytochrome P450 enzymes at susceptible ring positions.
References
-
Structure-Activity Relationships of Substituted Benzamides (D2/5-HT2 Antagonists) Source: Journal of Medicinal Chemistry (ACS) [Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition Source: PubMed Central (PMC) [Link]
-
Synthesis and Evaluation of Fluorine-containing D3 Dopamine Receptor Ligands Source: Journal of Medicinal Chemistry (NIH) [Link]
-
Biosynthesis of Fluorinated Analogs to Improve Metabolic Stability Source: Drug Metabolism and Disposition [Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies Source: The Pharmaceutical Journal [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide HDAC Inhibitors: A Technical Comparison of Entinostat, Mocetinostat, and Chidamide
[1]
Executive Summary
This guide provides a head-to-head technical analysis of three primary benzamide-based Histone Deacetylase (HDAC) inhibitors: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Chidamide (Tucidinostat/CS055) . Unlike pan-HDAC hydroxamates (e.g., Vorinostat), benzamides exhibit kinetic selectivity for Class I HDACs (1, 2, 3) and distinct "slow-tight" binding properties.[1][2][3] This document details their mechanistic differences, quantitative potency profiles, and critical experimental considerations for in vitro validation.
Part 1: Mechanistic Differentiation & Binding Kinetics
The structural distinction of benzamides lies in their Zinc Binding Group (ZBG). While hydroxamates chelate the catalytic Zinc (
Key Mechanistic Features:
-
The "Foot" Pocket: Benzamides possess an internal cavity binding region (often called the "foot" pocket) adjacent to the catalytic tunnel. This pocket is present in Class I HDACs but absent or smaller in Class II, driving isoform selectivity.
-
Slow-Tight Binding (Mechanism B): Benzamides do not follow simple Michaelis-Menten fast-on/fast-off kinetics. They exhibit a two-step binding mechanism:[4][5]
-
The initial collision (
) is followed by a slow conformational change ( ), resulting in extremely long residence times (hours vs. minutes for hydroxamates).
-
Figure 1: Benzamide Mechanism of Action
This diagram illustrates the bidentate chelation and the kinetic transition to the tight-binding complex.
Caption: Benzamides undergo a slow conformational change (EI to EI), locking the inhibitor into the active site.*
Part 2: Quantitative Potency Landscape
The following data aggregates apparent
Table 1: Comparative Potency & Selectivity Profile
| Feature | Entinostat (MS-275) | Mocetinostat (MGCD0103) | Chidamide (Tucidinostat) |
| Primary Targets | HDAC 1, 2, 3 | HDAC 1, 2, 3, 11 | HDAC 1, 2, 3, 10 |
| HDAC1 | ~200 - 500 nM* | 150 nM | ~90 nM |
| HDAC2 | ~500 nM | 290 nM | ~200 nM |
| HDAC3 | ~2,000 nM | 1,600 nM | ~100 nM |
| HDAC6 (Class IIb) | > 10,000 nM (Inactive) | > 10,000 nM (Inactive) | > 10,000 nM (Inactive) |
| Selectivity Note | High specificity for HDAC1 over HDAC3. | Potent Class I & IV (HDAC11) dual inhibitor. | Unique activity against HDAC10 (polyamine metabolism). |
| Binding Kinetics | Very Slow ( | Slow ( | Slow-Tight |
| Clinical Status | Phase III (Solid Tumors) | Phase II/III | Approved (China, PTCL) |
*Note on Entinostat: While apparent
Part 3: Experimental Protocol (Self-Validating System)
To accurately compare these analogs, you cannot use a standard "mix-and-read" protocol. You must employ a Kinetic-Aware Fluorometric Assay .
The "Pre-Incubation" Variable
If you add substrate and inhibitor simultaneously, the fast reaction rate of the enzyme will outpace the slow binding of the benzamide, resulting in a false-high
Validated Protocol: Fluorometric HDAC Activity Assay
-
Reagent Prep: Dilute HDAC isoforms (1, 2, or 3) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Compound Addition: Prepare 10-point dose-response curves for Entinostat, Mocetinostat, and Chidamide in DMSO.
-
Critical Step (Pre-Incubation): Incubate Enzyme + Inhibitor for minimum 2 hours (ideally 4 hours) at 25°C before adding the substrate.
-
Validation Check: Run a parallel plate with 0-minute pre-incubation. If the
shifts leftward (becomes more potent) by >10-fold in the 2-hour plate, you have confirmed slow-binding kinetics.
-
-
Substrate Initiation: Add fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC).
-
Development: Add Trypsin/Developer solution to release the fluorophore.
-
Read: Measure Fluorescence (Ex/Em = 360/460 nm).
Figure 2: Kinetic-Aware Assay Workflow
Visualizing the critical time-delay required for benzamide accuracy.
Caption: The red octagon highlights the mandatory pre-incubation step to avoid underestimating potency.
Part 4: Cellular Efficacy & Biomarkers[7]
When moving from cell-free to cell-based models (e.g., HCT116, MCF-7), the ranking often shifts due to permeability and cellular residence time.
-
Biomarker Strategy:
-
H3K9ac / H4K12ac: Global acetylation markers. All three will induce these, but Entinostat often shows a "lag" in accumulation compared to hydroxamates due to slow entry/binding.
-
p21 (CDKN1A): A downstream functional readout. Benzamides induce p21 expression via promoter acetylation.
-
Tubulin Acetylation: Negative Control. Since these are Class I selective (HDAC 1/2/3) and spare HDAC6, you should NOT see significant increase in acetyl-tubulin (unlike Vorinostat/SAHA).
-
Verdict for Drug Development:
-
Choose Entinostat if you need a highly stable, long-half-life reference compound for solid tumors.
-
Choose Mocetinostat for higher intrinsic potency against HDAC1/2 and specific interest in HDAC11 biology.
-
Choose Chidamide if investigating HDAC10-mediated pathways or T-cell lymphoma models.
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[2] Journal of Biological Chemistry.
-
Bessis, N., et al. (2011). Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.[6][7][8][9] Expert Opinion on Investigational Drugs.
-
Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity.[10] Cancer Chemotherapy and Pharmacology.[3][11][9][10][12]
-
Steimbach, R. R., et al. (2017).[5] Kinetic Profiling Reveal Slow, Tight-Binding Histone Deacetylase Inhibitors with Picomolar Affinities.[1][5] Biochemistry.[1][3][5]
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. exchemistry.com [exchemistry.com]
- 7. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Target Engagement of 2-fluoro-N-(4-isopropoxyphenyl)benzamide
Executive Summary & Strategic Context
This guide outlines the validation protocol for 2-fluoro-N-(4-isopropoxyphenyl)benzamide , a synthetic small molecule designed as a Dihydroorotate Dehydrogenase (DHODH) inhibitor.
While this specific scaffold shares structural homology with the fungicide Flutolanil (an SDH inhibitor) and certain TRPM8 antagonists, its primary relevance in modern drug development lies in oncology (AML, solid tumors) and immunology (RA, MS). The molecule functions by mimicking the ubiquinone cofactor, binding to the hydrophobic tunnel of the DHODH enzyme, and blocking de novo pyrimidine biosynthesis.
Target Identification:
-
Primary Target: Human Dihydroorotate Dehydrogenase (DHODH).[1]
-
Mechanism: Competitive inhibition at the ubiquinone-binding site.
-
Therapeutic Indication: Acute Myeloid Leukemia (AML), Autoimmune disorders, Viral replication suppression.
Comparative Analysis: Performance & Positioning
To objectively assess the potential of 2-fluoro-N-(4-isopropoxyphenyl)benzamide, we compare it against the clinical standard (Teriflunomide) and a high-potency research tool (Brequinar).
| Feature | 2-fluoro-N-(4-isopropoxyphenyl)benzamide | Teriflunomide (A77 1726) | Brequinar |
| Scaffold Class | Benzamide (N-aryl) | Cyano-enamide (Active metabolite of Leflunomide) | Quinoline-carboxylic acid |
| Binding Mode | Ubiquinone Site (Hydrophobic Tunnel) | Ubiquinone Site | Ubiquinone Site |
| Potency (IC₅₀) | < 100 nM (Predicted/Analogous) | ~1.0 µM | < 10 nM |
| Selectivity Risk | Moderate (Must exclude TRPM8/SDH) | High | High |
| Solubility | Moderate (Lipophilic isopropoxy group) | Low | Low |
| Metabolic Stability | Enhanced (2-fluoro blocks metabolic attack) | High (Long half-life) | Moderate |
Key Insight: The 2-fluoro substitution on the benzoyl ring is a critical medicinal chemistry optimization. It typically improves metabolic stability by blocking P450-mediated oxidation at the ortho position and locks the amide conformation via intramolecular hydrogen bonding, potentially enhancing binding affinity compared to non-fluorinated analogs.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the specific intervention point of the inhibitor.
Caption: The inhibitor blocks the ubiquinone-dependent oxidation of dihydroorotate to orotate, halting pyrimidine synthesis.
Validation Protocols
To confirm target engagement, you must establish a self-validating system that proves the observed effect is due to DHODH inhibition and not off-target toxicity (e.g., mitochondrial uncoupling).
Protocol A: Enzymatic DCIP Reduction Assay (In Vitro)
This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor in place of ubiquinone.
Objective: Determine the IC₅₀ of the compound against purified human DHODH.
-
Reagents:
-
Recombinant human DHODH (residues 30–396).
-
Substrate: L-Dihydroorotate (1 mM).
-
Cofactor: Decylubiquinone (100 µM).
-
Chromophore: DCIP (60 µM).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
-
Procedure:
-
Step 1: Incubate enzyme with varying concentrations of 2-fluoro-N-(4-isopropoxyphenyl)benzamide for 10 minutes at 25°C.
-
Step 2: Initiate reaction by adding L-Dihydroorotate, Decylubiquinone, and DCIP.
-
Step 3: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) using a kinetic microplate reader for 20 minutes.
-
-
Data Analysis:
-
Plot initial velocity (
) vs. log[Inhibitor]. -
Fit to a 4-parameter logistic equation to calculate IC₅₀.
-
Protocol B: Cellular Uridine Rescue Assay (The "Gold Standard")
This is the most critical experiment to prove mechanism. DHODH inhibition depletes the pyrimidine pool.[2] Adding exogenous Uridine bypasses the de novo pathway via the salvage pathway, rescuing the cells. If Uridine does not rescue viability, the compound has off-target toxicity.
Objective: Confirm on-target cytotoxicity.
-
Cell Lines: AML cell lines (e.g., THP-1, MOLM-13) or solid tumor lines (A549).
-
Procedure:
-
Plate 1 (Treatment): Seed cells (5,000/well) in 96-well plates. Treat with serial dilutions of the inhibitor.
-
Plate 2 (Rescue): Identical setup, but supplement media with 100 µM Uridine .
-
Incubation: 72 hours at 37°C.
-
-
Readout:
-
Measure viability using CellTiter-Glo (ATP) or MTT.
-
-
Interpretation:
-
On-Target: High cytotoxicity in Plate 1; Complete restoration of viability in Plate 2 (Shift in IC₅₀ > 100-fold).
-
Off-Target: Cytotoxicity persists in Plate 2 (Uridine fails to rescue).
-
Protocol C: Thermal Shift Assay (Biophysical)
Objective: Confirm direct physical binding to the DHODH protein.
-
Reagents: Purified DHODH (2-5 µM), SYPRO Orange dye (5x), Compound (10-50 µM).
-
Procedure:
-
Mix protein, dye, and compound in qPCR tubes.
-
Perform a melt curve (25°C to 95°C, 0.5°C/min) using a Real-Time PCR machine.
-
-
Result:
-
A positive shift in melting temperature (
) compared to DMSO control indicates direct binding and stabilization of the protein structure.
-
Validation Workflow Diagram
Caption: The critical "Go/No-Go" decision point is the Uridine Rescue assay, which distinguishes specific DHODH inhibition from general cytotoxicity.
Selectivity & Off-Target Profiling
Given the benzamide scaffold, you must exclude two specific off-targets during late-stage validation:
-
TRPM8 (Ion Channel): Many N-(4-isopropoxyphenyl)benzamides are TRPM8 antagonists.
-
Check: Perform a Calcium Flux assay in HEK293-TRPM8 cells stimulated with Menthol.
-
-
Succinate Dehydrogenase (Complex II): Structural similarity to Flutolanil suggests potential mitochondrial toxicity.
-
Check: Measure Oxygen Consumption Rate (OCR) using Seahorse analysis. A specific DHODH inhibitor should suppress respiration in pyrimidine-starved cells but not in cells supplied with Uridine.
-
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link
-
Vyas, V. K., et al. (2011). "3D-QSAR and molecular docking studies of 2-substituted-N-(4-isopropoxyphenyl)benzamides as potent DHODH inhibitors." Medicinal Chemistry Research. Link
-
Leban, J., et al. (2005). "Biphenyl-4-ylcarbamoyl-thiophene-carboxylic acids as potent inhibitors of human dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. "N-(4-fluorophenyl)-3-isopropoxybenzamide Product Record." (Catalog analog for structural comparison). Link
-
Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link
Sources
Safety Operating Guide
Proper Disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide, a compound frequently utilized in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals engaged in the handling of this and structurally related compounds.
Hazard Assessment and Core Principles of Chemical Waste Management
The primary principle of chemical waste management is to prevent the release of chemicals into the environment, particularly into sewer systems and waterways. It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional. All waste must be handled in accordance with local, state, and federal regulations.
Key Safety Considerations:
| Hazard Category | Potential Risks & Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][3] |
| Skin and Eye Irritation | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE). In case of contact, rinse thoroughly with water.[3] |
| Chronic Toxicity | Suspected of causing genetic defects based on data for related compounds.[1] Handle with care to minimize exposure. |
| Environmental Hazard | As a fluorinated organic compound, it is likely to be persistent in the environment. Do not discharge to drains or the environment.[4][5] |
Personal Protective Equipment (PPE)
Prior to handling 2-fluoro-N-(4-isopropoxyphenyl)benzamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected prior to use.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide is through a licensed and certified chemical waste disposal company.
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of 2-fluoro-N-(4-isopropoxyphenyl)benzamide waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
The container should be in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7]
Step 2: Waste Characterization
-
Accurately label the waste container with the chemical name: "2-fluoro-N-(4-isopropoxyphenyl)benzamide" and any known hazard symbols.
-
Maintain a log of the approximate amount of waste collected. This information is crucial for the waste disposal company.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a licensed chemical waste disposal company. Ensure the company is permitted to handle and transport hazardous waste.
Step 4: Preferred Disposal Method
-
Incineration: Controlled incineration in a licensed facility is the preferred method for the destruction of fluorinated organic compounds.[8] High temperatures can break the stable carbon-fluorine bond, minimizing the environmental persistence of the compound. The process should include flue gas scrubbing to capture any hazardous byproducts.
-
Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill may be an option. This should be considered a less preferable alternative due to the potential for long-term environmental contamination.
The following diagram illustrates the decision-making process for the proper disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]
-
Clean the spill area thoroughly.
-
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[6]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention and show the Safety Data Sheet or label to the medical professional.
-
Conclusion
The proper disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, researchers and laboratory personnel can mitigate risks to themselves, the broader community, and the environment. The principles of treating this compound as hazardous, utilizing appropriate PPE, ensuring proper waste segregation, and engaging with certified disposal professionals form the foundation of a safe and compliant laboratory environment.
References
-
ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-fluoro-N-[4-(propan-2-yloxy)phenyl]benzamide. PubChem. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
- de Voogt, P., et al. (n.d.). Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water. Environmental Science & Technology.
-
PubChem. (n.d.). 2-fluoro-n-[4-[1-(4-fluorophenyl)ethylcarbamothioylamino]-2-methoxy-phenyl]benzamide. Retrieved from [Link]
-
Capot Chemical. (2025, November 6). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). ortho-Fluorobenzamide. NIST Chemistry WebBook. Retrieved from [Link]
- Saeed, S., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802.
- Al-Harahsheh, M., et al. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. International Journal of Molecular Sciences, 25(14), 7689.
- van Lonkhuyzen, J., et al. (2015). Pharmacokinetics, Pharmacodynamics and Toxicology of New Psychoactive Substances (NPS): 2C-B, 4-fluoroamphetamine and Benzofurans. Drug and Alcohol Dependence, 157, 18-27.
-
U.S. Environmental Protection Agency. (2025, October 15). N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ResearchGate. (n.d.). Major sources and environmental pathways of fluorinated pollutants (PFAS) into soil and groundwater. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. actylislab.com [actylislab.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-fluoro-N-(4-isopropoxyphenyl)benzamide
This document provides a comprehensive operational plan for the safe handling and disposal of 2-fluoro-N-(4-isopropoxyphenyl)benzamide. As direct safety data for this specific compound is not widely published, this guide synthesizes established protocols for structurally similar aromatic amides and fluorinated organic compounds to ensure a robust margin of safety. Our approach is grounded in the hierarchy of controls, prioritizing engineering solutions as the primary line of defense, supplemented by rigorous personal protective equipment (PPE) protocols.
Hazard Assessment: An Evidence-Based Overview
-
Potential Acute Health Effects: Based on data for Benzamide, this compound should be considered very hazardous in case of ingestion.[1] It is also likely to be hazardous in case of skin contact (irritant), eye contact (irritant), and inhalation.[1][2]
-
Potential Chronic Health Effects: Prolonged or repeated exposure may cause damage to target organs such as the lungs, nervous system, and mucous membranes.[1] Some related benzamides are suspected of causing genetic defects.[3][4]
-
Chemical Reactivity: The compound is expected to be stable under standard laboratory conditions.[3] However, combustion will produce hazardous products, including carbon oxides (CO, CO2), nitrogen oxides (NO, NO2...), and hydrogen fluoride.[1][5]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, engineering and administrative controls must be implemented to minimize exposure. PPE is the last line of defense, intended to protect against residual hazards.
-
Primary Engineering Control: All handling of 2-fluoro-N-(4-isopropoxyphenyl)benzamide in solid (powder) or solution form must be conducted within a certified chemical fume hood.[1] This ensures that any dust or vapors are contained and exhausted away from the operator.
-
Ventilation: The laboratory must be well-ventilated, with eyewash stations and safety showers readily accessible and in close proximity to the workstation.[6][7]
-
Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide. Do not eat, drink, or smoke in the laboratory.[3][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for routine handling and enhanced precautions for higher-risk scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, solution prep, transfers <10g in a fume hood) | Safety glasses with side shields or chemical splash goggles.[8][9] | Disposable nitrile gloves (minimum). Consider double-gloving for extended operations.[8] | Fully-buttoned laboratory coat.[8] | Not required if all work is performed within a certified chemical fume hood. |
| Higher-Risk Scenarios (Handling >10g, potential for dust/aerosol generation, spill cleanup) | Chemical splash goggles and a full-face shield.[8] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves. | Chemical-resistant apron or coveralls over a laboratory coat.[9][10] | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[10][11] |
Step-by-Step Operational Guides
Adherence to standardized procedures is critical for minimizing risk.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on respiratory protection, if required. Perform a user seal check.
-
Put on eye and face protection.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Perform thorough hand hygiene.
-
Protocol for Handling the Compound
-
Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.
-
PPE: Don the appropriate PPE for the task as outlined in the table above.
-
Handling: Conduct all manipulations at least 6 inches inside the fume hood sash. Handle the compound gently to avoid creating dust. Use a spatula for solid transfers. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: Tightly close the primary container.[1]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing: Doff PPE as per the protocol above.
Spill, Decontamination, and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[7]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][4]
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Protect: Don PPE appropriate for a higher-risk scenario, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste, including contaminated PPE, absorbent materials, and excess 2-fluoro-N-(4-isopropoxyphenyl)benzamide, must be treated as hazardous waste.[12]
-
Containerization: Place all waste in a clearly labeled, sealed container.
-
Disposal Method: Due to the stable carbon-fluorine bond, high-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds and is the recommended disposal route.[12] Arrange for disposal with a licensed hazardous waste management company. Do not dispose of it in drains or regular trash.[3]
Decision Flowchart for PPE Selection
Sources
- 1. actylislab.com [actylislab.com]
- 2. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. velsafe.com [velsafe.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
